molecular formula C7H3Cl2NO3 B14071736 3,6-Dichloro-2-nitrobenzaldehyde CAS No. 10203-04-0

3,6-Dichloro-2-nitrobenzaldehyde

Cat. No.: B14071736
CAS No.: 10203-04-0
M. Wt: 220.01 g/mol
InChI Key: UEHJIZCWPXIXTN-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-nitrobenzaldehyde: is an organic compound with the molecular formula C7H3Cl2NO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms and one nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-2-nitrobenzaldehyde typically involves the nitration of 3,6-dichlorobenzaldehyde. The nitration process can be carried out using a mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of acids, temperature, and reaction time. The product is usually purified by recrystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloro-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 3,6-Dichloro-2-aminobenzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

    Oxidation: 3,6-Dichloro-2-nitrobenzoic acid.

Scientific Research Applications

Chemistry: 3,6-Dichloro-2-nitrobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology: In biological research, this compound can be used to study the effects of nitro and chloro substituents on the biological activity of benzaldehyde derivatives. It may also be used in the development of new bioactive compounds .

Medicine: Although not a drug itself, this compound can be used in the synthesis of potential therapeutic agents. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It can be employed in the production of polymers, resins, and coatings .

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-nitrobenzaldehyde depends on its chemical structure and the functional groups present. The nitro group is electron-withdrawing, which affects the reactivity of the benzene ring. The chlorine atoms also influence the compound’s reactivity through inductive and resonance effects. These substituents can alter the compound’s interaction with biological targets, such as enzymes or receptors, by modifying its electronic and steric properties .

Comparison with Similar Compounds

    2,6-Dichloro-3-nitrobenzaldehyde: Similar structure but with different positions of the nitro and chlorine groups.

    3,5-Dichloro-2-nitrobenzaldehyde: Another isomer with different chlorine substitution pattern.

    3,6-Dimethoxy-2-nitrobenzaldehyde: Contains methoxy groups instead of chlorine atoms.

Uniqueness: 3,6-Dichloro-2-nitrobenzaldehyde is unique due to the specific positions of the chlorine and nitro groups on the benzene ring. This arrangement can lead to distinct chemical reactivity and biological activity compared to its isomers and other similar compounds .

Properties

IUPAC Name

3,6-dichloro-2-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3/c8-5-1-2-6(9)7(10(12)13)4(5)3-11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHJIZCWPXIXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C=O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80607394
Record name 3,6-Dichloro-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10203-04-0
Record name 3,6-Dichloro-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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